molecular formula C10H10BrN3O B2918317 6-bromo-1-methyl-1H-indole-2-carbohydrazide CAS No. 2375259-08-6

6-bromo-1-methyl-1H-indole-2-carbohydrazide

Cat. No.: B2918317
CAS No.: 2375259-08-6
M. Wt: 268.114
InChI Key: SYDIVKQBVKVLEV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methylindole-2-carbohydrazide consists of a bromine atom attached to the 6th position of an indole ring, a methyl group attached to the 1st position, and a carbohydrazide group attached to the 2nd position .

It has a molecular weight of 268.11 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis of Bromoindoles from Marine Sources : Research has been conducted on the isolation and synthesis of various bromoindoles, including compounds related to 6-Bromo-1-methylindole-2-carbohydrazide, from marine sponges. These compounds are of interest due to their potential biological activities and the structural diversity they offer for drug development (Rasmussen et al., 1993).

  • Antibacterial and Antifungal Activities : A study on the synthesis of new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, starting from derivatives similar to 6-Bromo-1-methylindole-2-carbohydrazide, showed promising antimicrobial activities, highlighting the potential of bromoindole derivatives in antimicrobial drug development (Güzeldemirci & Küçükbasmacı, 2010).

  • Antitumor Activities : Studies on the design, synthesis, and evaluation of certain nicotinic acid hydrazides have shown significant antitumor activities. These studies utilize structures similar to 6-Bromo-1-methylindole-2-carbohydrazide, indicating their potential use in developing antitumor agents (Eldehna et al., 2015).

  • Antioxidant Activities : Bromoindole derivatives have also been evaluated for their antioxidant activities. For example, compounds isolated from marine organisms, which are structurally related to 6-Bromo-1-methylindole-2-carbohydrazide, exhibited mild to strong antioxidative potency, suggesting their potential use as antioxidants in various applications (Ochi et al., 1998).

  • Synthesis of Photoreactive Indole Derivatives : The comprehensive synthesis of various bioactive indole metabolites from bromoindole derivatives highlights the versatility of these compounds in biological functional analysis and their use as photoaffinity labels for studying biological interactions (Murai et al., 2012).

Properties

IUPAC Name

6-bromo-1-methylindole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-14-8-5-7(11)3-2-6(8)4-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDIVKQBVKVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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